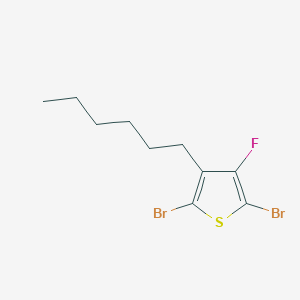

2,5-Dibromo-3-fluoro-4-hexylthiophene

説明

Contextual Significance of Fluorine and Bromine in Conjugated Systems for Organic Electronics

The introduction of fluorine and bromine atoms into conjugated systems is a powerful strategy for tailoring the properties of organic semiconductors. Fluorine, being the most electronegative element, has a profound impact when substituted onto a polymer backbone. Its strong electron-withdrawing nature effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. rsc.org This reduction in energy levels can facilitate easier electron injection and enhance the material's resistance to oxidative degradation, which is crucial for the long-term stability of electronic devices. rsc.org Furthermore, fluorination can lead to increased backbone planarity and stronger intermolecular interactions, which are beneficial for charge transport. nih.govnih.gov The presence of fluorine can also influence the packing of polymer chains in the solid state, often promoting a "face-on" alignment that is advantageous for charge extraction in solar cells. researchgate.net

Bromine, on the other hand, plays a critical role as a reactive site for polymerization. The carbon-bromine bonds on monomers like 2,5-dibromothiophenes are essential for various cross-coupling reactions, such as Kumada, Stille, and Suzuki reactions, which are used to synthesize well-defined conjugated polymers. nih.govmdpi.com The bromine atoms serve as leaving groups, enabling the formation of carbon-carbon bonds that extend the conjugated backbone of the polymer. The presence of bromine on the monomer is thus a key enabler for the synthesis of high-molecular-weight polymers, a critical factor for achieving high-performance organic electronic devices. beilstein-journals.org

Overview of Thiophene-Based Monomers as Building Blocks for Organic Semiconductors

Thiophene-based monomers are fundamental building blocks in the field of organic electronics. nih.gov Their π-conjugated structure makes them suitable for forming polymers that can effectively transport charge. Polythiophenes, particularly regioregular poly(3-alkylthiophenes) like the well-studied poly(3-hexylthiophene) (P3HT), have become benchmark materials in organic solar cell research due to their good solubility, processability, and semiconducting properties. uobasrah.edu.iqrsc.org

The versatility of thiophene (B33073) chemistry allows for the introduction of various functional groups onto the thiophene ring. This functionalization is key to tuning the material's properties. For instance, attaching alkyl side chains, such as a hexyl group, improves the solubility of the resulting polymer in common organic solvents, making solution-based processing possible. nih.gov The design of these monomers is crucial as it dictates the final properties of the polymer, including its electronic energy levels, charge carrier mobility, and solid-state morphology. scispace.com The ability to create fused thiophene systems and to blend different thiophene-based materials further expands their potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netntu.edu.tw

Research Rationale and Academic Importance of 2,5-Dibromo-3-fluoro-4-hexylthiophene

The monomer this compound is a strategically designed building block that combines the key features of halogenation discussed above. The two bromine atoms at the 2 and 5 positions make it an ideal candidate for polymerization reactions, such as Kumada catalyst transfer polymerization, to form poly(3-fluoro-4-hexylthiophene) (F-P3HT). beilstein-journals.orgacs.org

The academic importance of this specific monomer lies in the synergistic effects of its substituents. The hexyl group at the 4-position ensures solubility, while the fluorine atom at the 3-position is intended to modulate the electronic properties of the resulting polymer. The introduction of fluorine is expected to lower the HOMO and LUMO energy levels of the polymer compared to its non-fluorinated counterpart, P3HT. acs.org This can lead to improved air stability and a higher open-circuit voltage in organic solar cells.

Research into this compound is driven by the quest for materials with enhanced performance. For example, studies have investigated the synthesis of the corresponding polymer, F-P3HT, and its electronic properties. acs.org While the synthesis of the fluorinated monomer can be challenging, the potential benefits for device performance provide a strong rationale for continued research. acs.org The investigation of polymers derived from this monomer contributes to a deeper understanding of structure-property relationships in conjugated polymers, guiding the future design of next-generation organic electronic materials. nih.gov

Data Tables

Table 1: Properties of 2,5-Dibromo-3-hexylthiophene

| Property | Value |

|---|---|

| CAS Number | 116971-11-0 |

| Molecular Formula | C₁₀H₁₄Br₂S |

| Density | 1.521 g/mL at 25 °C |

| Refractive Index | n20/D 1.557 |

This data is compiled from available chemical supplier information. sigmaaldrich.com

Table 2: Comparison of Electronic Properties

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| P3HT | -4.9 | -2.9 | 2.0 |

| F-P3HT | -5.2 | -3.1 | 2.1 |

Note: These are representative values and can vary based on measurement technique and film morphology. The values for F-P3HT are based on computational and experimental studies of polymers incorporating fluorinated thiophene units.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dibromo-3-fluoro-4-hexylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br2FS/c1-2-3-4-5-6-7-8(13)10(12)14-9(7)11/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZOWPUNHHHFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00786357 | |

| Record name | 2,5-Dibromo-3-fluoro-4-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00786357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488127-61-3 | |

| Record name | 2,5-Dibromo-3-fluoro-4-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00786357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number and electronic environment of hydrogen atoms in the molecule. For 2,5-Dibromo-3-fluoro-4-hexylthiophene, the spectrum would be expected to show distinct signals for the protons of the hexyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the structure of the alkyl group and its attachment to the thiophene (B33073) ring. For instance, the terminal methyl group (CH₃) would typically appear as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the thiophene ring and along the chain would exhibit more complex splitting patterns.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the thiophene ring and the hexyl side chain, would produce a distinct signal. The chemical shifts of the thiophene carbons would be particularly informative, indicating the positions of the bromo, fluoro, and hexyl substituents. For example, the carbons bonded to the electronegative bromine and fluorine atoms would be expected to resonate at characteristic downfield positions.

¹⁹F NMR Spectroscopic Analysis for Fluorine Incorporation Assessment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to confirm the presence and electronic environment of fluorine atoms. nzqa.govt.nz A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the single fluorine atom on the thiophene ring. The chemical shift of this signal provides direct evidence of successful fluorination. nzqa.govt.nz Furthermore, coupling between the ¹⁹F nucleus and adjacent protons or carbons, if observable, would offer additional structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy : An IR spectrum would display absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions for this compound would include C-H stretching and bending vibrations from the hexyl group, C-S stretching from the thiophene ring, and characteristic vibrations for C-Br and C-F bonds. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the specific substitution pattern of the thiophene ring. nih.gov

Raman Spectroscopy : Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C=C stretching modes of the thiophene ring are typically strong in the Raman spectrum and are sensitive to substitution, which would help confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Integrity Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion, confirming the presence of two bromine atoms. Fragmentation analysis would likely show the loss of the hexyl group or bromine atoms, further corroborating the proposed structure.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Methodologies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated π-system of the thiophene ring in this compound would absorb light in the ultraviolet or visible region. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the effect of the various substituents on the electronic structure. The introduction of a fluorine atom and two bromine atoms would be expected to influence the absorption spectrum compared to a simple 3-hexylthiophene.

X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystalline Structure Investigation

X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful, non-destructive techniques used to investigate the crystalline structure and molecular packing of materials. For polymers synthesized from this compound, these methods reveal how the polymer chains arrange themselves in solid-state thin films, which is critical for charge transport in electronic devices.

In a typical analysis, thin films of the polymer are prepared by methods like drop-casting or spin-coating onto a substrate. rsc.org The GIWAXS technique is particularly well-suited for thin films as the X-ray beam impinges the sample at a very shallow angle (grazing incidence), maximizing the signal from the film while minimizing it from the substrate. mdpi.comnih.gov The resulting 2D diffraction pattern provides information about the lattice spacing, crystal orientation, and degree of crystallinity. nih.govdiva-portal.org

For conjugated polymers like poly(3-fluoro-4-hexylthiophene), GIWAXS patterns can distinguish between two primary packing motifs: "edge-on" and "face-on" orientation relative to the substrate. This orientation significantly impacts the performance of devices like organic field-effect transistors (OFETs). Studies on analogous fluorinated polymers have shown that fluorination of the thiophene backbone can promote a more co-planar structure. acs.org This increased planarity can lead to enhanced intermolecular π-π stacking, which is observable as distinct peaks in the GIWAXS pattern. The analysis of these patterns allows for the calculation of key structural parameters, such as the lamellar stacking distance and the π-stacking distance. researchgate.net

Table 1: Representative Data Obtainable from GIWAXS Analysis of Thiophene-Based Polymer Films

| Parameter | Description | Typical Information Gleaned |

| Lamellar Spacing (d100) | The distance between polymer backbones separated by the alkyl side chains. | Derived from the (100) diffraction peak in the out-of-plane direction. |

| π-π Stacking Distance (d010) | The distance between stacked conjugated backbones. | Derived from the (010) diffraction peak in the in-plane direction. |

| Crystallite Orientation | The preferential alignment of crystalline domains relative to the substrate. | Determined by the location and anisotropy of diffraction peaks on the 2D detector. |

| Crystallinity | The fraction of the material that is crystalline versus amorphous. | Estimated from the intensity and width of the diffraction peaks. |

This table is illustrative of the types of data generated from GIWAXS experiments on similar conjugated polymer systems.

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology of polymer films at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of thin film samples. To analyze polymers derived from this compound, ultra-thin sections of the material are prepared and imaged using a high-energy electron beam. bohrium.com TEM is particularly valuable for studying the nanostructured morphology in polymer blends, such as those used in organic photovoltaic (OPV) devices. It can reveal the phase separation between donor and acceptor materials, the size and distribution of crystalline domains, and the formation of nanofibrillar structures, all of which are critical to device efficiency. rsc.org The development of advanced TEM tools is ongoing to better suit the study of beam-sensitive materials like conjugated polymers. bohrium.com

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of materials. For polymers based on this compound, SEM can characterize the surface of thin films, electrospun fibers, or other processed forms of the material. mdpi.com It provides information on features such as film uniformity, the presence of cracks or pinholes, and the alignment and diameter of nanofibers. For instance, in the development of block copolymers containing a poly(3-hexylthiophene) block, SEM (in conjunction with Atomic Force Microscopy) was used to investigate the surface morphology of the resulting films. mdpi.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. specificpolymers.comresearchgate.net This information is fundamental, as the molecular weight of a conjugated polymer directly influences its solubility, processability, and the resulting morphological and electronic properties of thin films. nsf.gov

In a GPC/SEC experiment, a dissolved polymer sample is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores and elute later. lcms.cz By calibrating the system with standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) of the polymer can be determined. specificpolymers.comnsf.gov A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

The synthesis of polymers from this compound can be monitored and the final product characterized using GPC to ensure the desired molecular weight and a narrow PDI has been achieved. acs.org

Table 2: Example GPC/SEC Data for a Fluorinated Poly(3-alkylthiophene)

| Polymer Sample | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Eluent | Reference |

| Poly[3-fluoro-4-hexylthiophene-2,5-diyl] | 15.1 | 24.5 | 1.62 | THF | acs.org |

| Poly(3-hexylthiophene) (for comparison) | 30.0 | 41.2 | 1.38 | CHCl₃ | rsc.org |

Data presented is for polymers synthesized from fluorinated and non-fluorinated monomers to illustrate typical results obtained from GPC/SEC analysis.

Electrochemical Analysis Methodologies for Redox Behavior Investigation (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly Cyclic Voltammetry (CV), are essential for probing the redox behavior and electronic energy levels of conjugated polymers synthesized from this compound. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine a material's suitability for use in electronic devices like transistors and solar cells.

In a CV experiment, a thin film of the polymer is coated onto an electrode and immersed in an electrolyte solution. The potential applied to the electrode is swept linearly, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur can be used to estimate the HOMO and LUMO energy levels, respectively.

Studies on fluorinated poly(3-hexylthiophene) (F-P3HT) have shown that the introduction of fluorine onto the thiophene backbone has a significant electronic effect. acs.org Specifically, the fluorine atom's electron-withdrawing nature lowers the polymer's HOMO energy level. A lower HOMO level indicates greater stability against oxidation in air, which can improve the environmental stability of an electronic device. acs.org

Table 3: Electrochemical Properties of Fluorinated vs. Non-Fluorinated Poly(3-hexylthiophene)

| Polymer | Onset Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Energy Level (eV) | Reference |

| F–P3HT | 0.58 | -5.38 | acs.org |

| P3HT | 0.07 | -4.87 | acs.org |

HOMO levels were calculated assuming the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is at -4.8 eV from the vacuum level. acs.org

Theoretical and Computational Investigations of Electronic and Conformational Landscapes

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbital Energetics (HOMO/LUMO)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. mdpi.comkarazin.ua By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of electronic properties. karazin.ua A key aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

For substituted thiophenes, the nature and position of the substituents significantly modulate the FMO energies. The presence of electron-withdrawing groups, such as fluorine, tends to lower both the HOMO and LUMO energy levels, which can enhance the stability of the molecule in ambient conditions. bohrium.comresearchgate.net Conversely, electron-donating alkyl chains, like the hexyl group, tend to raise the HOMO level. The bromine atoms at the 2 and 5 positions provide reactive sites for polymerization and also influence the electronic landscape.

While specific DFT calculations for 2,5-Dibromo-3-fluoro-4-hexylthiophene are not widely published, data from analogous halogenated 3-hexylthiophenes can provide valuable insights. The following table presents representative FMO energy values for a generic mono-halogenated poly(3-hexylthiophene) (P3HT) oligomer, illustrating the expected trends. bohrium.comresearchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -5.50 to -6.00 |

| LUMO Energy | -2.00 to -2.50 |

| HOMO-LUMO Gap | 3.50 to 3.55 |

| Note: These values are illustrative and based on DFT calculations of related halogenated P3HT systems. The exact values for this compound will vary. |

These calculations are crucial for designing new materials, as the HOMO and LUMO levels determine the efficiency of charge injection and transport in organic electronic devices.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the electronic ground state, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the conformational landscape and intermolecular interactions. nih.gov

For a molecule like this compound, the hexyl side chain introduces significant conformational flexibility. The rotation around the C-C bonds of the alkyl chain can lead to various folded and extended conformations. The orientation of the hexyl chain relative to the thiophene (B33073) ring is critical as it influences how molecules pack together in the solid state, which in turn affects the electronic coupling between adjacent molecules.

MD simulations can be used to:

Explore the potential energy surface associated with the rotation of the hexyl chain.

Identify the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or in an amorphous solid).

Simulate the interactions between multiple molecules to understand how they aggregate.

Studies on similar thiophene-based molecules have shown that intermolecular forces such as π-π stacking between thiophene rings and van der Waals interactions between alkyl chains are the primary drivers of self-assembly. nih.gov The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonding, which can further direct the packing arrangement. nih.gov

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical methods are invaluable for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, the two bromine atoms are key reactive sites, making it an ideal monomer for polymerization reactions like Stille or Suzuki cross-coupling. mdpi.comlibretexts.orgwikipedia.org

Computational modeling can be employed to investigate the various steps in these catalytic cycles, which typically involve:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond. nih.gov

Transmetalation: The transfer of the organic group from an organotin (Stille) or organoboron (Suzuki) reagent to the palladium center. libretexts.orgnih.gov

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated. nih.gov

Computational Prediction of Self-Assembly and Packing Structures

The performance of organic electronic materials is not only dependent on the properties of individual molecules but also heavily on how these molecules arrange themselves in the solid state. Computational methods for crystal structure prediction (CSP) and self-assembly simulation are used to forecast the most likely packing motifs. ucr.edu

These methods typically involve a multi-step process:

Generating a large number of plausible crystal packing arrangements based on the molecule's geometry and symmetry.

Using force fields or more accurate quantum mechanical methods to calculate the lattice energy of each hypothetical structure.

Ranking the structures by energy to identify the most stable polymorphs.

For molecules like this compound, the interplay of various intermolecular interactions, including π-π stacking of the thiophene rings, van der Waals forces between the hexyl chains, and potential halogen bonding involving the bromine atoms, will dictate the final packing structure. nih.govmdpi.com Computational studies on related systems have demonstrated that even subtle changes in substitution can lead to different packing arrangements, such as head-to-head versus head-to-tail packing. nih.gov Predicting these structures is essential for understanding charge transport pathways in the resulting material, as the electronic coupling between molecules is highly sensitive to their relative orientation and distance.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,5-Dibromo-3-fluoro-4-hexylthiophene and its subsequent polymerization are pivotal to its application. Current methods often rely on multi-step processes, including the electrophilic fluorination of protected lithiated thiophenes followed by bromination. acs.org Polymerization is commonly achieved through Grignard Metathesis (GRIM) polymerization. acs.org While effective, these routes present opportunities for improvement in terms of efficiency, cost, and environmental impact.

Future research will likely focus on developing more direct and sustainable synthetic strategies. This includes exploring C-H activation and functionalization techniques to reduce the number of synthetic steps and the generation of stoichiometric waste. researchgate.net Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are well-established for creating C-C bonds in thiophene (B33073) chemistry and could be further optimized for the direct synthesis of functionalized monomers or for post-polymerization modification. numberanalytics.commdpi.com

Moreover, there is a growing interest in green polymerization methods. researchgate.net Alternatives to traditional metal-catalyzed polymerizations, such as chemical oxidative polymerization using milder catalysts or photo-induced polymerization, could offer more environmentally friendly routes to poly(3-fluoro-4-hexylthiophene). uri.edumagtech.com.cnnih.gov Solid-state polymerization is another emerging technique that could lead to highly crystalline polymers with enhanced charge transport properties, potentially eliminating the need for hazardous solvents. magtech.com.cnpkusz.edu.cn

| Synthetic Method | Description | Potential Advantages for this compound Chemistry | References |

| Grignard Metathesis (GRIM) | A chain-growth polymerization involving the formation of a Grignard reagent from the dibrominated monomer, followed by nickel-catalyzed coupling. | Well-established for controlled polymerization of polythiophenes, allowing for good molecular weight and regioregularity control. The fluorine substituent has been shown to improve the selectivity of the metathesis step. acs.org | acs.orgrsc.org |

| Direct (Hetero)Arylation Polymerization (DHAP) | A step-growth polymerization that forms C-C bonds via C-H activation, avoiding the need for organometallic intermediates. | Reduces synthetic steps, atom-economical, and minimizes toxic byproducts. | researchgate.net |

| Oxidative Coupling Polymerization | Polymerization using an oxidizing agent, such as FeCl₃, to couple monomer units. | Simple, low-cost, and scalable. Research is ongoing to replace traditional catalysts with more benign alternatives. uri.edunih.gov | uri.edunih.govresearchgate.net |

| Suzuki/Stille Cross-Coupling | Palladium-catalyzed reactions coupling organoboron or organotin compounds. | Highly versatile for creating specific C-C bonds, allowing for the synthesis of complex copolymers and end-functionalized polymers. | numberanalytics.commdpi.comresearchgate.netnih.gov |

| Solid-State Polymerization (SSP) | Polymerization of crystalline monomers initiated by heat or radiation. | Can produce highly ordered, crystalline polymers directly, potentially enhancing electronic properties and minimizing solvent use. magtech.com.cnpkusz.edu.cn | magtech.com.cnpkusz.edu.cn |

Exploration of Advanced Device Architectures and Processing Techniques

Polymers derived from this compound are prime candidates for active layers in various organic electronic devices. The fluorine substituent is known to lower the polymer's frontier molecular orbital energy levels, which can improve air stability and the open-circuit voltage in organic photovoltaic (OPV) devices. rsc.org Future research should focus on integrating these fluorinated polymers into advanced device architectures to fully exploit their properties.

This includes the development of non-fullerene acceptor-based OPVs, where the fluorinated thiophene polymer acts as the donor material. rsc.org Tandem solar cells, which stack multiple cells with complementary absorption spectra, could also benefit from the tunable electronic properties of these polymers. In the realm of organic field-effect transistors (OFETs), the enhanced planarity and intermolecular interactions induced by fluorination could lead to higher charge carrier mobilities. numberanalytics.comnih.gov Exploring their use in flexible and transparent transistors is a significant area of opportunity. juniperpublishers.com Furthermore, the unique properties of fluorinated thiophenes could be leveraged in organic electrochemical transistors (OECTs), which are promising for bioelectronic applications, where operational stability is crucial. tuni.fi

Processing techniques play a critical role in controlling the morphology and, consequently, the performance of the active layer. Future work should investigate advanced processing methods like inkjet printing, slot-die coating, and electrohydrodynamic printing to enable large-area and high-throughput manufacturing of devices. mdpi.com The use of solvent additives, thermal annealing, and solvent vapor annealing to optimize the nanoscale morphology of polymer films will continue to be a key research area for maximizing device efficiency and stability.

Synergistic Integration with Hybrid Material Systems

The performance of functional materials can often be enhanced by creating hybrid systems that combine the advantages of different components. Integrating polymers from this compound with other materials is a promising avenue for future research.

One key area is the development of polymer/nanoparticle composites. For instance, blending the fluorinated polythiophene with inorganic nanoparticles like tin oxide (SnO₂) or metal nanoparticles could enhance charge transport, thermal stability, and thermoelectric properties. mdpi.com The creation of hybrid systems with materials like graphene or carbon nanotubes could lead to advanced conductors with applications in flexible electronics and energy storage. mdpi.com

In the context of photovoltaics, creating bulk heterojunctions with other conjugated polymers or small molecules can broaden the absorption spectrum and improve charge separation and transport. For sensing applications, integrating the polymer into metal-organic frameworks (MOFs) could create highly selective and sensitive detector systems by combining the polymer's conductivity with the MOF's porous structure and specific binding sites. researchgate.net These hybrid systems could also be used in catalysis and energy storage devices like batteries and supercapacitors. numberanalytics.com

Unexplored Applications in Other Functional Materials Categories

While the primary focus for fluorinated polythiophenes has been on organic electronics, their unique properties make them suitable for a range of other functional material categories.

Thermoelectric Materials: Conducting polymers can convert waste heat into electricity. The combination of high electrical conductivity and potentially low thermal conductivity in fluorinated polythiophenes could make them effective p-type materials for flexible thermoelectric generators. Research into hybrid systems with n-type materials is needed to develop efficient thermoelectric modules. mdpi.com

Bioelectronics and Sensors: The stability and electronic properties of these polymers make them attractive for bio-interfacing applications. tuni.fi They could be used to develop sensors for detecting biological analytes, with the fluorine atom potentially influencing the interaction with specific molecules. Their application in implantable electronic devices or as scaffolds for tissue engineering warrants investigation. nih.govmdpi.com

Energy Storage: Thiophene-based materials are being explored for use as electrode materials in batteries and supercapacitors due to their redox activity and stability. numberanalytics.com The fluorination in poly(3-fluoro-4-hexylthiophene) could enhance the electrochemical potential and cycling stability of such energy storage devices.

Fluorescent Materials: While many thiophenes have relatively low emission quantum yields, strategic molecular design can lead to highly emissive materials. rsc.org Research into creating fluorescent copolymers or derivatives based on the this compound scaffold could open up applications in bio-imaging, fluorescent probes, and organic light-emitting diodes (OLEDs). rsc.org

Advanced Characterization Techniques for In-Situ Monitoring and Real-Time Analysis

To accelerate the development of materials based on this compound, a deeper understanding of structure-property relationships is essential. Advanced characterization techniques, particularly those that allow for in-situ and real-time analysis, are critical for gaining these insights.

Future research will increasingly rely on techniques that can monitor the polymerization process as it happens. For example, in-situ fluorescence spectroscopy can track the evolution of nanostructures during polymerization-induced self-assembly (PISA). nsf.gov Time-resolved small-angle X-ray scattering (SAXS) combined with rheology can provide real-time information on the formation of polymer networks and gelation. acs.org These methods provide unprecedented insight into how reaction conditions influence the final material morphology.

For device analysis, techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) are crucial for probing the molecular packing and orientation of the polymer chains within a thin film, which directly correlates with charge transport efficiency. Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and UV-vis spectroscopy will remain fundamental for confirming the chemical structure and electronic properties of the synthesized polymers. researchgate.netscientific.netrsc.org Combining these advanced characterization tools will enable a more rational design of next-generation materials derived from this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,5-Dibromo-3-fluoro-4-hexylthiophene?

- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation of the thiophene backbone. For bromination, electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) is employed, while fluorination may utilize halogen-exchange reactions (e.g., Balz-Schiemann reaction). The hexyl group is introduced via alkylation under inert conditions to avoid side reactions. Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in H NMR) .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical. H/C NMR identifies substitution patterns (e.g., coupling constants for fluorine in F NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves bond angles (e.g., C–Br bond lengths ~1.89–1.92 Å) and torsional strain, as demonstrated in analogous brominated dihydrofuran structures .

Q. What purification strategies are effective for removing halogenation byproducts?

- Methodological Answer : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively separates brominated impurities. Recrystallization in ethanol at low temperatures (4°C) enhances crystal lattice uniformity, reducing defects. Purity is monitored via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the electronic properties of the thiophene ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal that bromine increases electron-withdrawing effects (reducing HOMO-LUMO gap by ~0.8 eV), while fluorine enhances ring planarity via inductive effects. Electrochemical studies (cyclic voltammetry) show oxidation potentials shift by +0.3 V compared to non-halogenated analogs, indicating stabilized π-conjugation .

Q. What non-covalent interactions dominate the crystal packing of halogenated thiophenes like this compound?

- Methodological Answer : SC-XRD analysis of analogous compounds (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran) shows Type II Br⋯Br interactions (3.4–3.6 Å) and C–H⋯F hydrogen bonds (2.8–3.0 Å). These interactions stabilize the lattice, as evidenced by Hirshfeld surface analysis (dnorm plots showing >12% Br contributions) .

Q. How does the hexyl group affect solubility and polymerizability in conductive polymer applications?

- Methodological Answer : The hexyl chain improves solubility in non-polar solvents (e.g., toluene, logP ~3.5) by disrupting π-π stacking. For polymerization (e.g., via Stille coupling), steric hindrance from the hexyl group requires optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). GPC analysis shows Mn ~15 kDa with PDI 1.2–1.5 for poly(hexylthiophene) derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。